N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide
Overview
Description
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.30 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(4-Sulfamoylphenethyl)acetamide primarily targets Carbonic Anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Based on its structural similarity to other sulfonamide drugs, it is likely that it acts as an inhibitor of its target enzyme, carbonic anhydrase ii . By binding to the active site of the enzyme, it may prevent the enzyme from catalyzing its normal reactions, thus altering cellular processes.
Biochemical Analysis
Biochemical Properties
N-(4-Sulfamoylphenethyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR), carbonic anhydrase, and matrix metalloproteinases (MMPs). The compound inhibits DHFR, which is essential for DNA synthesis and cell proliferation, thereby exhibiting antimicrobial and anticancer activities . Additionally, it binds to carbonic anhydrase, affecting pH regulation and ion transport in cells . The interaction with MMPs suggests a role in modulating extracellular matrix remodeling, which is vital in cancer metastasis and tissue repair .
Cellular Effects
N-(4-Sulfamoylphenethyl)acetamide influences various cellular processes. It has been shown to induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, including those involving cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), leading to changes in gene expression . Furthermore, it impacts cellular metabolism by inhibiting enzymes like NADH oxidase, which plays a role in oxidative stress responses .
Molecular Mechanism
The molecular mechanism of N-(4-Sulfamoylphenethyl)acetamide involves several key interactions. It binds to the active sites of enzymes such as DHFR and carbonic anhydrase, inhibiting their activity . This binding disrupts the normal function of these enzymes, leading to reduced DNA synthesis and altered pH regulation. Additionally, the compound’s interaction with MMPs and HDACs results in changes in gene expression and extracellular matrix remodeling . These molecular interactions collectively contribute to its antimicrobial, antifungal, and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Sulfamoylphenethyl)acetamide have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation . Long-term studies have shown that it maintains its biological activity over extended periods, making it a reliable candidate for in vitro and in vivo experiments . Its effects on cellular function may vary depending on the duration of exposure, with prolonged exposure potentially leading to increased cytotoxicity .
Dosage Effects in Animal Models
The effects of N-(4-Sulfamoylphenethyl)acetamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activities without notable adverse effects . At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-(4-Sulfamoylphenethyl)acetamide is involved in several metabolic pathways. It undergoes biotransformation primarily through phase I reactions, including hydroxylation and N-dealkylation . These reactions are catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites . The compound also participates in phase II reactions, such as glucuronidation, which enhance its solubility and facilitate excretion . These metabolic pathways are crucial for its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of N-(4-Sulfamoylphenethyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
N-(4-Sulfamoylphenethyl)acetamide exhibits specific subcellular localization, which is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its presence in the appropriate cellular compartments . This subcellular distribution is essential for its role in modulating cellular processes and exerting its therapeutic effects .
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMGUEXQORZTID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194368 | |
Record name | N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41472-49-5 | |
Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41472-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041472495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL3TT94T4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-(4-Sulfamoylphenethyl)acetamide and its derivatives against Candida species?
A: While the exact mechanism of action remains to be fully elucidated, research indicates that N-(4-Sulfamoylphenethyl)acetamide and its derivatives exhibit fungistatic and, in some cases, fungicidal activity against Candida species. Specifically, the amine derivative (compound 13) and its hydrochloride salt (compound 13.HCl) demonstrated fungicidal effects against Candida glabrata strain 33 with a minimum fungicidal concentration (MFC) of 1.000 mg/mL []. Further research is needed to pinpoint the precise molecular targets and pathways affected by these compounds.
Q2: How does the structure of N-(4-Sulfamoylphenethyl)acetamide influence its antifungal activity?
A: Studies exploring structure-activity relationships have revealed that modifications to the N-(4-Sulfamoylphenethyl)acetamide scaffold can significantly impact its antifungal activity []. For instance, replacing the acetamide moiety with a biphenyl-4-carboxamide group (as in compound 3) led to promising fungistatic activity. Furthermore, introducing an amine group (compound 13 and 13.HCl) resulted in fungicidal activity against Candida glabrata. These findings highlight the importance of specific structural features for enhancing the antifungal potency of this compound class.
Q3: What are the potential applications of N-(4-Sulfamoylphenethyl)acetamide derivatives in the context of fungal infections?
A: The research suggests that N-(4-Sulfamoylphenethyl)acetamide derivatives, particularly those demonstrating fungicidal activity, hold promise for development into novel topical antifungal agents []. Their potential efficacy against Candida species, particularly Candida glabrata, warrants further exploration for addressing challenges posed by fungal infections, especially in the context of increasing drug resistance.
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